molecular formula C8H6F4 B1319167 4-Fluoro-1-methyl-2-(trifluoromethyl)benzene CAS No. 141872-92-6

4-Fluoro-1-methyl-2-(trifluoromethyl)benzene

Cat. No.: B1319167
CAS No.: 141872-92-6
M. Wt: 178.13 g/mol
InChI Key: XXLNKGOPDHIOCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-1-methyl-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of fluorine and trifluoromethyl groups attached to a benzene ring.

Scientific Research Applications

4-Fluoro-1-methyl-2-(trifluoromethyl)benzene has numerous applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Fluoro-1-methyl-2-(trifluoromethyl)benzene involves the use of Friedel-Crafts alkylation. This reaction typically employs a fluorinated benzene derivative and a trifluoromethylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride .

Industrial Production Methods: Industrial production of this compound often utilizes advanced techniques such as the Suzuki-Miyaura coupling reaction. This method involves the coupling of a boronic acid derivative with a halogenated benzene compound under palladium catalysis, providing high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-1-methyl-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives .

Mechanism of Action

The mechanism by which 4-Fluoro-1-methyl-2-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-1-methyl-2-(trifluoromethyl)benzene is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical properties such as high electronegativity and stability. These properties make it particularly valuable in applications requiring robust and selective chemical interactions .

Properties

IUPAC Name

4-fluoro-1-methyl-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4/c1-5-2-3-6(9)4-7(5)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLNKGOPDHIOCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00598098
Record name 4-Fluoro-1-methyl-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141872-92-6
Record name 4-Fluoro-1-methyl-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.